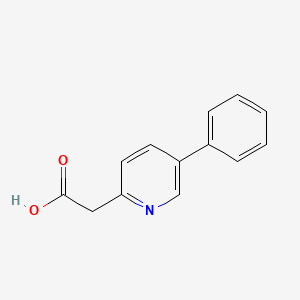

(5-Phenylpyridin-2-yl)acetic acid

Description

Context within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of heterocyclic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. This structural motif is a cornerstone in various areas of chemistry and biochemistry. The nitrogen atom in the pyridine ring imparts basicity and the ability to participate in hydrogen bonding, while the carboxylic acid group provides acidity and a site for further chemical modification.

(5-Phenylpyridin-2-yl)acetic acid is a specific example of a pyridine carboxylic acid derivative where the carboxylic acid function is separated from the pyridine ring by a methylene (B1212753) (-CH2-) group. This feature distinguishes it from simple pyridine carboxylic acids and influences its chemical reactivity and biological properties. The presence of a phenyl substituent at the 5-position of the pyridine ring further adds to the molecule's lipophilicity and potential for pi-pi stacking interactions, which can be crucial for its binding to biological targets.

The general structure of phenyl-substituted pyridine acetic acids allows for a wide range of structural diversity through modification of the substitution pattern on both the pyridine and phenyl rings. This chemical tractability makes them attractive building blocks in the design of complex molecules.

Significance in Organic Synthesis and Fundamental Chemical Investigations

The significance of (5-Phenylpyridin-2-yl)acetic acid in organic synthesis stems from its utility as a versatile intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecular architectures.

A key synthetic application of this compound is in the preparation of more elaborate molecules for medicinal chemistry research. For instance, it has been used as a building block in the synthesis of inhibitors for enzymes that are crucial for the survival of pathogens. nih.govfrontiersin.org The synthesis of (5-Phenylpyridin-2-yl)acetic acid itself is an area of academic interest, with methods being developed to efficiently construct this specific isomer. A common approach involves a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organoborane and an organohalide. frontiersin.org

In one documented synthesis, 2-(5-bromopyridin-2-yl)acetic acid is reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. frontiersin.org This reaction proceeds to furnish (5-Phenylpyridin-2-yl)acetic acid in good yield. frontiersin.org The starting material, 2-(5-bromopyridin-2-yl)acetic acid, can be obtained from its corresponding methyl ester via hydrolysis. frontiersin.org

The compound has also been synthesized from its corresponding ethyl ester, ethyl (5-phenylpyridin-2-yl)acetate. This ester can be prepared and subsequently hydrolyzed to yield the target acid.

Fundamental chemical investigations into (5-Phenylpyridin-2-yl)acetic acid and its derivatives are driven by the desire to understand the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure and assessing the impact on biological activity, researchers can gain insights into the key molecular features required for a desired effect. For example, studies have explored how substituents on the phenyl ring influence the inhibitory potency of related compounds against specific enzymes. nih.gov

Detailed Research Findings

Research has demonstrated the tangible application of (5-Phenylpyridin-2-yl)acetic acid in the field of medicinal chemistry. Specifically, it has been investigated as an inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. nih.gov This pathway is found in many bacteria, parasites (including the malaria parasite Plasmodium falciparum), and plants, but is absent in humans, making DXR an attractive target for the development of new antimicrobial and antimalarial drugs. nih.gov

In a study focused on developing novel DXR inhibitors, (5-phenylpyridin-2-yl)acetic acid was synthesized and evaluated. nih.gov The research highlighted the importance of the pyridine and phenyl moieties for interaction with the enzyme's active site. The study explored a series of related compounds to establish a structure-activity relationship, finding that the introduction of a 5-phenyl group on the pyridine ring led to a potent inhibitor of E. coli DXR. nih.gov

The synthesis of (5-Phenylpyridin-2-yl)acetic acid for this research was achieved from 5-bromopyridine-2-acetate. nih.gov The characterization of the synthesized compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, providing evidence for its specific isomeric structure. nih.govfrontiersin.org

Table 1: Physicochemical Properties of (5-Phenylpyridin-2-yl)acetic Acid

| Property | Value |

| Chemical Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | White solid nih.gov |

Table 2: Spectroscopic Data for (5-Phenylpyridin-2-yl)acetic Acid

| Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.39 (s, 2H), 7.34 – 7.41 (m, 2H), 7.47 (dd, J = 6.9, 8.4 Hz, 2H), 7.67 (d, J = 8.2 Hz, 2H), 7.87 (dd, J = 2.5, 8.1 Hz, 1H), 8.65 (d, J = 2.4 Hz, 1H) | frontiersin.org |

| ¹H NMR (400 MHz, D₂O) | δ 8.82 (s, 1H), 8.60 (d, J = 7.2 Hz, 1H) 7.83 (d, J = 7.2 Hz, 1H), 7.40-7.55 (m, 5H), 3.95 (s, 2H) | nih.gov |

| Mass Spectrometry (ESI) | m/z 214.1 [M+H]⁺ | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenylpyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUCYUUYZYZDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673507 | |

| Record name | (5-Phenylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897016-92-1 | |

| Record name | (5-Phenylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Phenylpyridin 2 Yl Acetic Acid and Its Precursors

Direct Synthetic Routes to (5-Phenylpyridin-2-yl)acetic Acid

Direct synthesis approaches aim to construct the (5-Phenylpyridin-2-yl)acetic acid molecule with the carboxylic acid functionality installed in a late-stage transformation or as part of the core scaffold construction.

A common precursor for the synthesis of pyridylacetic acids is a bromopyridine derivative. For instance, 2-(5-Bromopyridin-2-yl)acetic acid can serve as a starting material. bldpharm.comsigmaaldrich.comsynquestlabs.com The bromine atom on the pyridine (B92270) ring allows for subsequent cross-coupling reactions to introduce the phenyl group. A typical synthetic sequence would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between the bromopyridine ester and a suitable phenylboronic acid or organozinc reagent, respectively. nih.govscispace.com Following the successful introduction of the phenyl group, the ester functionality is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. This method offers a reliable route to the target compound, benefiting from the well-established and versatile nature of palladium-catalyzed cross-coupling reactions. nih.gov

| Starting Material | Reagent | Product |

| 2-(5-Bromopyridin-2-yl)acetate | Phenylboronic acid, Pd catalyst | Methyl (5-phenylpyridin-2-yl)acetate |

| Methyl (5-phenylpyridin-2-yl)acetate | H₂O, H⁺ or OH⁻ | (5-Phenylpyridin-2-yl)acetic acid |

This table illustrates a general synthetic pathway and does not represent a specific, cited reaction.

An alternative strategy involves the use of a nitrile precursor, such as (5-phenylpyridin-2-yl)acetonitrile. This approach leverages the relative ease of introducing a cyanomethyl group onto the pyridine ring, followed by the robust conversion of the nitrile to a carboxylic acid. The synthesis of the nitrile precursor itself can be achieved through various means, including the reaction of a halopyridine with a metalated acetonitrile (B52724) derivative. acs.org Once the (5-phenylpyridin-2-yl)acetonitrile is obtained, it can be hydrolyzed to the corresponding carboxylic acid. acs.org This hydrolysis is typically carried out under strong acidic or basic conditions, often with heating, to drive the reaction to completion. This method provides a valuable alternative, particularly when the corresponding ester precursors are less accessible.

| Precursor | Reaction | Product |

| (5-Phenylpyridin-2-yl)acetonitrile | Acid or Base Hydrolysis | (5-Phenylpyridin-2-yl)acetic acid |

This table shows a general transformation and is not based on a specific cited experiment.

General Synthesis Strategies for Pyridylacetic Acid Derivatives

Broader synthetic strategies have been developed for the synthesis of a wide array of pyridylacetic acid derivatives, which are also applicable to the synthesis of (5-Phenylpyridin-2-yl)acetic acid. These methods often feature innovative bond-forming reactions and multicomponent approaches.

Recent advancements in organic synthesis have led to the development of arylation and decarboxylative substitution methods. These strategies offer novel and efficient pathways to construct the pyridylacetic acid scaffold.

A notable three-component synthesis utilizes Meldrum's acid derivatives to produce substituted pyridylacetic acid derivatives. nih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.net This approach is centered on the dual reactivity of Meldrum's acid derivatives. nih.govchemrxiv.orgacs.orgresearchgate.net Initially, the Meldrum's acid derivative acts as a nucleophile, reacting with an activated pyridine-N-oxide. nih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.net The resulting intermediate then serves as an electrophile, which, upon reaction with a nucleophile, undergoes ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative. nih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.net This methodology is advantageous due to its convergent nature, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot. researchgate.net The reaction is often carried out under mild conditions and demonstrates a broad substrate scope. nih.govresearchgate.net

| Component 1 | Component 2 | Component 3 | Product |

| Pyridine-N-oxide | Meldrum's Acid Derivative | Nucleophile (e.g., alcohol, amine) | Substituted Pyridylacetic Acid Derivative |

This table outlines the general components of the three-component synthesis. nih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.net

A well-established and powerful method for forming the carbon-carbon bond between the pyridine ring and the acetic acid moiety is the palladium-catalyzed cross-coupling of halopyridines with lithium enolates. nih.govnih.gov This reaction involves the in-situ generation of a lithium enolate from an ester, such as lithium tert-butyl acetate, which then couples with a halopyridine, like 2-bromo-5-phenylpyridine, in the presence of a palladium catalyst. nih.govnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. This method is highly versatile and tolerates a wide range of functional groups on both the halopyridine and the enolate precursor. nih.gov

| Halopyridine | Enolate Source | Catalyst | Product |

| 2-Bromo-5-phenylpyridine | Lithium enolate of an ester | Palladium complex | (5-Phenylpyridin-2-yl)acetic acid ester |

This table describes a general palladium-catalyzed cross-coupling reaction. nih.govnih.gov

Arylation and Decarboxylative Substitution Approaches

Substitution on Activated Pyridine-N-Oxides

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines because the N-oxide group significantly alters the reactivity of the pyridine ring. semanticscholar.org The N-oxide is more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridine. semanticscholar.org Activation of the pyridine N-oxide with an electrophilic agent, such as acetic anhydride (B1165640), trifluoromethanesulfonic anhydride, or oxalyl chloride, enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. stackexchange.comnih.govacs.org

This activation strategy enables the regioselective introduction of substituents at the 2-position. For instance, treatment of a pyridine N-oxide with acetic anhydride can lead to the formation of a 2-acetoxypyridine, which can be hydrolyzed to the corresponding 2-pyridone. stackexchange.com More direct functionalization can be achieved by reacting the activated N-oxide with various nucleophiles.

A general and high-yielding, transition-metal-free method for the synthesis of 2-substituted pyridines has been developed using this principle. acs.org The reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, affords 2-alkyl, 2-aryl, or 2-alkynyl pyridines with high regioselectivity. acs.org This approach is particularly relevant for the synthesis of precursors to (5-Phenylpyridin-2-yl)acetic acid, as a 5-phenylpyridine N-oxide could be reacted with a suitable one-carbon Grignard reagent or an equivalent to introduce a methyl or other precursor group at the 2-position.

Furthermore, a three-component reaction involving pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile provides a convenient route to pyridylacetic acid derivatives. acs.org In this sequence, the Meldrum's acid derivative first acts as a nucleophile, substituting the activated pyridine-N-oxide at the 2-position. Subsequent treatment with an alcohol and base triggers ring-opening and decarboxylation to yield the corresponding pyridylacetate ester. acs.org

| Method | Reagents | Product Type | Key Features |

| Acetic Anhydride Activation | 1. Pyridine N-Oxide, Ac₂O2. H₂O | 2-Pyridone | Tautomerization to the more stable pyridone form. stackexchange.com |

| Grignard Reaction | 1. Pyridine N-Oxide, R-MgX2. Ac₂O | 2-Substituted Pyridine | High regioselectivity for the 2-position. acs.org |

| Meldrum's Acid Approach | 1. Pyridine N-Oxide, TsCl, Meldrum's Acid2. NaOMe, MeOH | 2-Pyridylacetic Acid Ester | Three-component, one-pot synthesis. acs.org |

Multi-Component Reactions for Pyridine Core Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. wikipedia.org Several MCRs are available for the synthesis of the pyridine core, with the Hantzsch pyridine synthesis being a classic and widely used example. wikipedia.orgorganic-chemistry.orgtandfonline.com

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org To construct a precursor for (5-Phenylpyridin-2-yl)acetic acid, one could envision a modified Hantzsch reaction using a phenyl-substituted aldehyde, an acetoacetate (B1235776) equivalent that would provide the C2-methyl group, and another ketoester. The resulting polysubstituted pyridine could then be further modified.

Modern variations of pyridine synthesis through MCRs offer diverse pathways to highly functionalized pyridines. illinois.edunih.govacs.org For example, a three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ from a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method allows for the rapid assembly of tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov

Another approach for creating 2,5-disubstituted pyridines involves the reaction of enamines with β-amino-acrylonitriles, followed by cyclization of the open-chain intermediate with a protic acid. google.com These MCR strategies provide a powerful toolbox for constructing the core (5-phenylpyridin-2-yl) moiety from simple, readily available starting materials.

| MCR Type | Reactants | Intermediate/Product | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia source | Dihydropyridine, then Pyridine | Classic, versatile method for substituted pyridines. wikipedia.orgorganic-chemistry.org |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated acid, Enamine | Polysubstituted Pyridine | Two-pot, three-component procedure with broad substrate scope. nih.gov |

| Enamine/Acrylonitrile | Enamine, β-Amino-acrylonitrile | 2,5-Disubstituted Pyridine | Ring-closure of an open-chain intermediate. google.com |

Incorporation of Phenylpyridine Moieties via Cross-Coupling and Nucleophilic Substitution

The formation of the C-C bond between the pyridine and phenyl rings is a critical step in the synthesis of (5-Phenylpyridin-2-yl)acetic acid. This can be achieved through modern cross-coupling reactions or classical nucleophilic substitution methods.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its high tolerance of various functional groups, making it ideal for complex molecule synthesis. mdpi.comnih.gov

A plausible synthetic route to a (5-Phenylpyridin-2-yl)acetic acid precursor using this method would involve the coupling of a 5-halopyridine derivative with phenylboronic acid. For instance, 5-bromo-2-methylpyridine (B113479) can be coupled with phenylboronic acid to yield 2-methyl-5-phenylpyridine (B1585565). This intermediate can then be further functionalized to the final acetic acid product.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 5-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Methyl-5-phenylpyridine |

| 2-Methyl-5-pyridylboronic acid | Bromobenzene | Pd(OAc)₂ / Base | 2-Methyl-5-phenylpyridine |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the phenylpyridine skeleton. masterorganicchemistry.com The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, especially at the 2- and 4-positions when a suitable leaving group is present. gcwgandhinagar.comcdnsciencepub.com

The synthesis of a phenylpyridine via SNAr could involve the reaction of a halopyridine with a phenyl nucleophile, such as phenyllithium (B1222949). cdnsciencepub.comcdnsciencepub.com The regioselectivity of this reaction is influenced by the position of the leaving group and other substituents on the pyridine ring. While direct substitution at the 5-position is less common than at the 2- or 4-positions, specific substitution patterns can direct the nucleophilic attack. For example, the reaction of phenyllithium with 3-alkylpyridines has been shown to yield a mixture of 3-alkyl-2-phenylpyridine and 5-alkyl-2-phenylpyridine, demonstrating that C-C bond formation is possible at positions adjacent to substituents. cdnsciencepub.com

| Pyridine Substrate | Nucleophile | Product(s) | Mechanism |

| 5-Halopyridine | Phenyl anion (e.g., PhLi) | 5-Phenylpyridine | SNAr (Addition-Elimination) masterorganicchemistry.com |

| 3-Alkylpyridine | Phenyllithium | 3-Alkyl-2-phenylpyridine & 5-Alkyl-2-phenylpyridine | Nucleophilic addition followed by elimination of hydride. cdnsciencepub.com |

Multi-Step Synthesis Pathways for Phenylacetic Acid Derivatives

Once the 2-methyl-5-phenylpyridine precursor is synthesized, the final step is the elaboration of the methyl group into the acetic acid side chain. This transformation typically involves a multi-step sequence.

A common and effective method for converting an aryl methyl group into an arylacetic acid involves a two-step process: benzylic bromination followed by cyanation and subsequent hydrolysis.

First, the methyl group of 2-methyl-5-phenylpyridine can be selectively brominated using a radical initiator like N-bromosuccinimide (NBS) to form 2-(bromomethyl)-5-phenylpyridine. This benzylic bromide is a reactive intermediate.

The bromide is then displaced by a cyanide ion, typically from sodium or potassium cyanide, in a nucleophilic substitution reaction to yield 2-(cyanomethyl)-5-phenylpyridine (also known as (5-phenylpyridin-2-yl)acetonitrile). atamanchemicals.com This reaction is an example of the Kolbe nitrile synthesis. atamanchemicals.com

Finally, the nitrile group is hydrolyzed to the carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. atamanchemicals.comorgsyn.orgscribd.comaecenar.comsciencemadness.org For example, heating the nitrile with aqueous sulfuric or hydrochloric acid will produce (5-Phenylpyridin-2-yl)acetic acid. orgsyn.orgaecenar.com

An alternative route is the Willgerodt-Kindler reaction, which converts an aryl methyl ketone into a thioamide that can then be hydrolyzed to the corresponding arylacetic acid. arkat-usa.orgwikipedia.orgorganic-chemistry.org This would require starting from 2-acetyl-5-phenylpyridine.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Bromination | 2-Methyl-5-phenylpyridine | NBS, Radical Initiator (e.g., AIBN) | 2-(Bromomethyl)-5-phenylpyridine |

| 2. Cyanation | 2-(Bromomethyl)-5-phenylpyridine | NaCN or KCN | (5-Phenylpyridin-2-yl)acetonitrile |

| 3. Hydrolysis | (5-Phenylpyridin-2-yl)acetonitrile | H₂SO₄ (aq) or HCl (aq), heat | (5-Phenylpyridin-2-yl)acetic acid orgsyn.orgaecenar.com |

Hydrolytic Conversions of Amides and Nitriles to Carboxylic Acids

The synthesis of (5-Phenylpyridin-2-yl)acetic acid can be effectively achieved through the hydrolysis of its corresponding nitrile or amide precursors. These routes are fundamental in organic synthesis for converting cyano and carboxamide functionalities into carboxylic acids.

The primary precursors for this transformation are (5-phenylpyridin-2-yl)acetonitrile and 2-(5-phenylpyridin-2-yl)acetamide. The conversion of these compounds to the final carboxylic acid product typically involves heating in the presence of a strong acid or base.

Acid-Catalyzed Hydrolysis: This method involves refluxing the nitrile or amide with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through the protonation of the nitrogen atom, followed by nucleophilic attack by water. The intermediate amide (in the case of starting from the nitrile) is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile or amide. This process, often requiring elevated temperatures, results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

A general representation of these hydrolytic pathways is detailed in the table below.

| Precursor | Reagents | General Conditions | Product |

| (5-phenylpyridin-2-yl)acetonitrile | H₂SO₄ / H₂O or HCl / H₂O | Heat/Reflux | (5-Phenylpyridin-2-yl)acetic acid |

| (5-phenylpyridin-2-yl)acetonitrile | NaOH / H₂O or KOH / H₂O, then H₃O⁺ | Heat/Reflux, followed by acidification | (5-Phenylpyridin-2-yl)acetic acid |

| 2-(5-phenylpyridin-2-yl)acetamide | H₂SO₄ / H₂O or HCl / H₂O | Heat/Reflux | (5-Phenylpyridin-2-yl)acetic acid |

| 2-(5-phenylpyridin-2-yl)acetamide | NaOH / H₂O or KOH / H₂O, then H₃O⁺ | Heat/Reflux, followed by acidification | (5-Phenylpyridin-2-yl)acetic acid |

The data in this table is based on general chemical principles of nitrile and amide hydrolysis.

Catalytic Approaches in Acid Derivatization

The derivatization of carboxylic acids like (5-Phenylpyridin-2-yl)acetic acid into esters, amides, and other functional groups is a critical step in modifying its properties for various applications. Modern synthetic chemistry emphasizes the use of catalytic methods to enhance efficiency, selectivity, and sustainability.

Catalysis plays a vital role by lowering the activation energy of these transformations. chemscene.com For the derivatization of pyridyl acetic acids, several catalytic strategies can be employed:

Esterification: Fischer esterification, the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), is a classic method. Heterogeneous acid catalysts, such as zeolites or Preyssler-type heteropolyacids, offer advantages like easy separation and recyclability, aligning with green chemistry principles. bibliotekanauki.pl

Amidation: The formation of amides from (5-Phenylpyridin-2-yl)acetic acid and an amine typically requires the activation of the carboxylic acid. This is commonly achieved using coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently attacked by the amine. tdcommons.org

Cross-Coupling Reactions: The pyridine ring itself can be the site of catalytic derivatization. For instance, palladium/copper-catalyzed Sonogashira coupling reactions are traditionally used for the C-2 alkynylation of pyridines, though this typically involves starting with a halogenated pyridine rather than the acetic acid derivative. acs.org More recent developments focus on the direct C-H functionalization of pyridine N-oxides, which can be a route to related structures. acs.orgrsc.org

Photocatalysis: The generation of pyridyl radicals through the photoexcitation of electron donor-acceptor (EDA) complexes represents a modern approach. This allows for C2-selective heteroarylation under ambient conditions, showcasing a novel catalytic pathway for modifying pyridine-containing molecules. nih.gov

Solvent-Free Synthetic Preparations for Related Pyridyl Compounds

Solvent-free synthesis, also known as neat or solid-state reaction, is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. This approach offers numerous benefits, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. rsc.org Several solvent-free methodologies have been developed for the synthesis of pyridine derivatives, which could be adapted for the precursors of (5-Phenylpyridin-2-yl)acetic acid.

Hantzsch-like Condensation: One notable method is the solvent-free Hantzsch-like multicomponent condensation reaction. Using Wells-Dawson heteropolyacids as a catalyst at 80 °C, this reaction can produce highly functionalized pyridines in yields ranging from 60-99%. conicet.gov.ar This one-pot reaction combines an aldehyde, a β-ketoester, and an ammonium source, offering a clean and efficient route to the pyridine core. conicet.gov.ar

Improved Chichibabin Synthesis: The synthesis of 2,4,6-triarylpyridines, a related class of compounds, has been achieved efficiently under solvent-free conditions using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as a recyclable catalyst. tandfonline.com This method provides excellent yields, involves short reaction times, and allows for easy work-up. tandfonline.com A comparison of different transition metal catalysts for this reaction is presented below.

| Catalyst | Yield (%) of 2,4,6-triphenylpyridine |

| CoCl₂·6H₂O | 90 |

| FeCl₃ | 85 |

| NiCl₂·6H₂O | 82 |

| CuCl₂·2H₂O | 78 |

| CdCl₂·H₂O | 65 |

| SbCl₃ | 55 |

| SnCl₂·2H₂O | 70 |

| ZnCl₂ | 75 |

Source: Adapted from data on improved Chichibabin pyridine synthesis. tandfonline.com

Mechanochemical Methods: Ball milling represents another powerful solvent-free technique. A sustainable and regioselective method for the C-2 alkynylation of pyridine N-oxides has been developed using this approach. acs.org This deoxygenative alkynylation occurs without the need for a metal catalyst or additives, with water being the only waste product. The reaction proceeds rapidly and is scalable, demonstrating the potential of mechanochemistry in pyridine synthesis. acs.org

These solvent-free methods highlight a significant trend towards more environmentally benign synthetic protocols in the preparation of complex heterocyclic compounds like substituted pyridines. rsc.orgconicet.gov.artandfonline.com

Iii. Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Carboxylic Acid Formation

The oxidation of the methylene (B1212753) bridge in (5-Phenylpyridin-2-yl)acetic acid to a carbonyl group, or the more general oxidation of the alkyl side-chain of related phenylpyridine compounds, can lead to the formation of corresponding carboxylic acids. While specific studies on the direct oxidation of (5-Phenylpyridin-2-yl)acetic acid are not extensively documented, the oxidation of alkylpyridines to pyridinecarboxylic acids is a well-established transformation. nih.gov

Various oxidizing agents are capable of converting primary alcohols and aldehydes to carboxylic acids, and these methods can be conceptually applied to the alkyl substituent on the pyridine (B92270) ring. umn.edulibretexts.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ & H₂SO₄) are commonly used for the oxidation of primary alcohols to carboxylic acids. libretexts.org The oxidation of phenylacetic acid itself to mandelic acid and subsequently to benzaldehyde (B42025) has been studied using potassium permanganate in an acidic medium, demonstrating the susceptibility of the phenylacetic acid moiety to oxidation. orientjchem.org The reaction kinetics show a first-order dependence on the oxidant and zero-order on the substrate. orientjchem.org

In the context of manganese-based catalysis, pyridin-2-yl based ligands have been shown to decompose in situ to pyridine-2-carboxylic acid in the presence of a manganese source, H₂O₂, and a base. researchgate.netrsc.org This finding suggests that under certain oxidative conditions, the pyridine moiety itself can participate in or direct the oxidation process, ultimately leading to the formation of a carboxylic acid at the 2-position.

The table below summarizes common oxidizing agents used for the synthesis of carboxylic acids from various precursors, which could be relevant for the transformation of (5-Phenylpyridin-2-yl)acetic acid and its derivatives.

| Precursor | Oxidizing Agent(s) | Product | Reference(s) |

| 1° Alcohols | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | libretexts.org |

| Aldehydes | KMnO₄, Jones Reagent, Tollens' Reagent (Ag₂O, NH₃) | Carboxylic Acid | umn.edulibretexts.org |

| Alkyl Arenes | KMnO₄, Na₂Cr₂O₇/H₂SO₄ | Carboxylic Acid | libretexts.org |

| Alkenes | O₃ followed by H₂O₂, KMnO₄, OsO₄/Oxone | Carboxylic Acid | organic-chemistry.org |

| Phenylacetic Acid | KMnO₄/H⁺ | Mandelic Acid -> Benzaldehyde | orientjchem.org |

Directed Functionalization of Pyridine and Phenyl Moieties

Direct C-H functionalization of the pyridine ring is a powerful tool for the synthesis of complex molecules, though it can be challenging due to the electron-poor nature of the pyridine ring. rsc.org Various strategies have been developed to achieve regioselective functionalization.

Transition metal catalysis is a prominent approach for C-H activation. beilstein-journals.org For 2-phenylpyridine (B120327) systems, palladium-catalyzed C-H alkylation with alkyl iodides has been demonstrated, with palladacycles acting as key intermediates. rsc.org Similarly, palladium(II)-catalyzed ortho-arylation of 2-phenylpyridines with potassium aryltrifluoroborates can be achieved. thieme-connect.com The pyridine nitrogen often acts as a directing group, facilitating ortho-C-H activation. acs.org Rhodium and iridium complexes have also been employed for C-H activation of phenyl imines and 2-phenylpyridines, with studies indicating an electrophilic C-H activation mechanism where electron-donating substituents on the phenyl ring accelerate the reaction. acs.org

Recent advancements have also focused on directing group-free C-H functionalization. nih.gov These methods often involve the temporary dearomatization of the pyridine ring to an electron-rich intermediate, which then undergoes regioselective functionalization before rearomatization. nih.gov Another strategy involves the use of boryl pincer complexes that direct a transition metal to the ortho C-H bond of the pyridine ring with high selectivity. acs.org

The table below outlines different C-H functionalization strategies for pyridine systems.

| Strategy | Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference(s) |

| Palladium-Catalyzed | Pd(OAc)₂, Cu(OAc)₂, p-Benzoquinone, K-Aryltrifluoroborate | ortho to N on phenyl ring | Arylation | thieme-connect.com |

| Palladium-Catalyzed | Pd(OAc)₂ | ortho to N on phenyl ring | Alkylation | rsc.org |

| Iridium/Rhodium-Catalyzed | [Cp*MCl₂]₂ (M=Ir, Rh), NaOAc | ortho to N on phenyl ring | C-H activation | acs.org |

| Boryl Pincer Complex | Iridium or Rhodium | ortho to directing group | C-H activation | acs.org |

| Directing Group-Free | Zincke Imine or Oxazino-Pyridine Intermediates | meta to N | Halogenation, Trifluoromethylation | nih.gov |

| Phosphonium Salt Formation | Tf₂O, PPh₃, NEt₃ | C4-position | Conversion to C-OR, C-S, C-N, C-C bonds | acs.org |

Intramolecular Chemical Dynamics of Related Pyridylacetic Acids

The decarboxylation of pyridylacetic acids is a known process, particularly for 2- and 4-pyridylacetic acids, which are prone to ready decarboxylation. acs.orgwhiterose.ac.uk The mechanism of decarboxylation of aromatic carboxylic acids can proceed through an acid-promoted ionic pathway. unt.edu Computational studies on related systems can provide insight into the energetics of these pathways. For instance, the decarboxylation of carboxylic acids can be a key step in metabolic energy conservation in biological systems. researchgate.net The process often involves the consumption of a proton, leading to changes in the electrochemical gradient across a membrane. researchgate.net In a synthetic context, the thermolysis of aromatic carboxylic acids can lead to decarboxylation, and the presence of carboxylate salts can enhance the reaction rate, consistent with a cationic mechanism. unt.edu

Reactions Involving the Acetic Acid Moiety in Heterocyclic Synthesis

The acetic acid moiety in pyridylacetic acids is a versatile functional group for the synthesis of various heterocyclic systems, most notably indolizine (B1195054) derivatives. zenodo.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction of pyridinium-N-methylides, which can be generated from pyridines and haloacetic acids, with electron-deficient alkynes or alkenes via a 1,3-dipolar cycloaddition is a common route to indolizines. zenodo.org

Another approach involves the reaction of 2-(pyridin-2-yl)acetates with ynals and alcohols or thiols in a multicomponent reaction to afford indolizines under solvent- and metal-free conditions. acs.org The reaction of pyridine with acetic anhydride (B1165640) can also lead to the formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid, a precursor for further transformations. rsc.org

The table below summarizes some synthetic applications of the acetic acid moiety in pyridylacetic acids for the construction of heterocyclic compounds.

| Reactant(s) | Reagent(s)/Conditions | Product | Reference(s) |

| Pyridine, Haloacetic Acid, Electron-deficient alkyne/alkene | MnO₂ | Indolizine carboxylates | zenodo.org |

| 2-(Pyridin-2-yl)acetate, Ynal, Alcohol/Thiol | Solvent-free, metal-free | Indolizine | acs.org |

| Pyridine, Acetic Anhydride | - | N-acetyl-1,2-dihydro-2-pyridylacetic acid | rsc.org |

| Pyrrole-2-carbaldehyde, 4-Halogenated acetoacetic ester | K₂CO₃ | Hydroxy substituted indolizines | nih.gov |

| 2-Pyridylacetates, Ynals | Molecular oxygen | 3-Acylated indolizines | organic-chemistry.org |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For (5-Phenylpyridin-2-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl ring, the pyridine (B92270) ring, the methylene (B1212753) bridge, and the carboxylic acid group.

The aromatic region of the spectrum would be complex, displaying signals for the seven protons of the phenyl and pyridinyl rings. The phenyl protons typically appear as a multiplet, while the pyridine protons would show characteristic shifts and coupling patterns. The two protons of the methylene group (-CH₂) adjacent to the pyridine ring and the carboxylic acid would likely appear as a singlet. The most downfield signal is expected to be the acidic proton of the carboxylic acid (-COOH), which is often broad.

Table 1: Expected ¹H NMR Chemical Shifts for (5-Phenylpyridin-2-yl)acetic acid

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyridine Ring Protons | 7.5 - 8.8 | Multiplets |

| Phenyl Ring Protons | 7.2 - 7.6 | Multiplets |

| Methylene Protons (-CH₂) | ~3.8 | Singlet |

Note: Expected values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in (5-Phenylpyridin-2-yl)acetic acid would give a distinct signal in the spectrum.

The spectrum would feature a signal for the carbonyl carbon (-C=O) of the carboxylic acid at the most downfield position (typically 170-180 ppm). The carbons of the phenyl and pyridine rings would appear in the aromatic region (approximately 120-160 ppm). The methylene carbon (-CH₂) would resonate further upfield. Analysis of these shifts confirms the carbon skeleton and the presence of the key functional groups.

Table 2: Expected ¹³C NMR Chemical Shifts for (5-Phenylpyridin-2-yl)acetic acid

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 170 - 180 |

| Pyridine Ring Carbons | 120 - 160 |

| Phenyl Ring Carbons | 125 - 140 |

| Methylene Carbon (-CH₂) | ~40 |

Note: Expected values are based on typical chemical shifts for similar functional groups and structures like phenylacetic acid and substituted pyridines. researchgate.netchemicalbook.comrsc.org

Deuterium (B1214612) exchange studies are a simple yet powerful NMR experiment used to identify labile protons, such as those in carboxylic acids. When a small amount of deuterium oxide (D₂O) is added to the NMR sample of (5-Phenylpyridin-2-yl)acetic acid, the acidic proton of the -COOH group will exchange with a deuterium atom.

Because deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the carboxylic acid proton will disappear from the spectrum. This confirms the assignment of the -COOH proton signal and provides clear evidence for the presence of the carboxylic acid functional group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation patterns. The molecular formula for (5-Phenylpyridin-2-yl)acetic acid is C₁₃H₁₁NO₂, corresponding to a molecular weight of approximately 213.23 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. nih.gov The exact mass of (5-Phenylpyridin-2-yl)acetic acid allows for its unambiguous identification. The expected fragmentation in the mass spectrum would likely involve the loss of the carboxyl group (-COOH) or the entire acetic acid side chain, providing further structural confirmation.

Table 3: Calculated Mass Data for (5-Phenylpyridin-2-yl)acetic acid

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Average Molecular Weight | 213.23 g/mol |

| Monoisotopic (Exact) Mass | 213.0790 u |

Note: Values are calculated based on the chemical formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. nist.gov

The IR spectrum of (5-Phenylpyridin-2-yl)acetic acid is expected to show several characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.net Other significant peaks include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C/C=N bond stretching from the phenyl and pyridine rings (in the 1450-1600 cm⁻¹ region).

Table 4: Expected IR Absorption Frequencies for (5-Phenylpyridin-2-yl)acetic acid

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (Strong, Sharp) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C and C=N Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 |

Note: Values are typical for the specified functional groups. researchgate.netnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The (5-Phenylpyridin-2-yl)acetic acid molecule contains both a phenyl ring and a pyridine ring, which form a conjugated system.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic rings. The presence of the nitrogen heteroatom and the carbonyl group may also give rise to weaker n → π* transitions. The exact position of the maximum absorbance (λmax) can be influenced by the solvent used for the analysis, with more polar solvents potentially causing a shift in the absorption bands. researchgate.net These spectral features are characteristic of the conjugated electronic structure of the molecule.

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. However, no specific DFT studies on (5-Phenylpyridin-2-yl)acetic acid have been identified in the public domain.

Elucidation of Molecular Geometries and Electronic Structures

A DFT analysis of (5-Phenylpyridin-2-yl)acetic acid would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This would provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP) would offer insights into the molecule's reactivity and potential interaction sites. Without specific research, any data presented in tables would be purely hypothetical.

Simulation of Reaction Mechanisms and Transition States

Computational studies using DFT could also be employed to explore the reaction mechanisms involving (5-Phenylpyridin-2-yl)acetic acid. This would involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the most likely pathways for its synthesis or degradation. The activation energies and reaction enthalpies calculated would provide quantitative data on the feasibility and kinetics of these processes. As no such simulations have been published, this area remains unexplored for this compound.

Prediction and Validation of Spectroscopic Parameters

DFT calculations are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For (5-Phenylpyridin-2-yl)acetic acid, this could include the simulation of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts would aid in the interpretation of experimental spectra. In the absence of such theoretical and experimental work, a detailed spectroscopic analysis is not possible.

Advanced Quantum Chemical Simulations

Beyond standard DFT, more advanced quantum chemical methods can provide deeper insights into the subtle energetic and structural aspects of a molecule.

Anharmonic Vibrational Analysis

While standard DFT calculations often assume harmonic vibrations, anharmonic vibrational analysis provides a more accurate prediction of vibrational frequencies by accounting for the anharmonicity of the potential energy surface. This is particularly important for molecules with flexible moieties or those involved in hydrogen bonding. No such analysis has been reported for (5-Phenylpyridin-2-yl)acetic acid.

Modeling of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The structure of (5-Phenylpyridin-2-yl)acetic acid suggests the possibility of both intramolecular and intermolecular hydrogen bonding, particularly involving the carboxylic acid group. Advanced computational methods can be used to model these interactions, determining their strength and influence on the molecule's conformation and properties. This information is crucial for understanding its behavior in different environments, but specific studies are currently unavailable.

Theoretical Modeling of Physicochemical Processes

Theoretical modeling allows for the simulation of chemical phenomena at the atomic level, providing a detailed understanding of the factors that govern the behavior of (5-Phenylpyridin-2-yl)acetic acid.

The stability of (5-Phenylpyridin-2-yl)acetic acid and the energy changes associated with its reactions are fundamental to understanding its chemical behavior. Computational methods, such as quantum chemical calculations, can be used to predict the outcomes and feasibility of chemical transformations. These calculations determine the thermodynamic stability of reactants, products, and transition states.

For instance, the reactivity of related pyridine (B92270) carboxylic acids has been studied to understand how solvent and structure influence reaction rates. researchgate.netresearchgate.net Such studies often correlate kinetic data with solvent parameters to elucidate the reaction mechanism. researchgate.net Theoretical investigations on pyridine carboxylic acid adducts have also been performed using density functional theory (DFT) to analyze molecular structures, frontier molecular orbitals (HOMO and LUMO), and global reactivity parameters. rsc.org These approaches could similarly be applied to (5-Phenylpyridin-2-yl)acetic acid to model transformations such as decarboxylation, oxidation, or esterification, providing insights into the energy barriers and reaction pathways. acs.org The thermal stability can also be assessed through computational methods, which has been confirmed by experimental techniques like thermogravimetric analysis for similar compounds. rsc.org

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic properties of a molecule, including its solubility, absorption, and permeability. nih.gov For (5-Phenylpyridin-2-yl)acetic acid, there are two primary ionizable sites: the carboxylic acid group (-COOH) and the nitrogen atom in the pyridine ring.

Computational methods offer a reliable means to predict pKa values when experimental data is unavailable. nih.gov These methods can be broadly categorized into empirical approaches and those based on quantum mechanics (QM). nih.gov

Empirical Methods : Techniques like those based on Quantitative Structure-Property Relationships (QSPR) use mathematical functions and molecular descriptors to estimate pKa. nih.govmrupp.info These models are trained on datasets of molecules with known pKa values. optibrium.com

Quantum Mechanical Methods : QM approaches, often using Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a solvent. nih.govnih.gov These calculations are typically performed using a thermodynamic cycle that separates the process into gas-phase deprotonation and solvation energies of the involved species. nih.gov Continuum solvation models are commonly used to represent the solvent environment efficiently. nih.gov Semi-empirical QM methods, such as PM6, can also predict pKa values with reasonable accuracy and are computationally efficient enough for high-throughput screening. nih.govpeerj.com

For (5-Phenylpyridin-2-yl)acetic acid, one would expect two distinct pKa values. The carboxylic acid group is acidic, while the pyridine nitrogen is basic (and its conjugate acid is acidic). The table below shows typical experimental pKa values for the parent functional groups, which serve as a baseline for understanding the electronic effects of the combined structure.

| Compound | Functional Group | Typical Experimental pKa |

|---|---|---|

| Acetic Acid | Carboxylic Acid | ~4.76 |

| Pyridine | Pyridine Nitrogen (Conjugate Acid) | ~5.25 |

The electronic interplay between the phenyl ring, pyridine ring, and acetic acid moiety in (5-Phenylpyridin-2-yl)acetic acid would cause its pKa values to deviate from these parent compounds. QM calculations would be essential to accurately predict these shifts. nih.govacs.org

The three-dimensional shape and flexibility of a molecule are crucial for its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape of molecules by simulating the motion of atoms over time. nih.govmun.ca

An MD simulation of (5-Phenylpyridin-2-yl)acetic acid would involve:

Force Field Selection : A classical force field (e.g., AMBER, CHARMM, OPLS) is chosen to define the potential energy of the system as a function of its atomic coordinates.

Solvation : The molecule is placed in a simulation box filled with explicit solvent molecules (typically water) to mimic physiological conditions. nih.gov

Simulation : Newton's equations of motion are integrated numerically to generate a trajectory of the molecule's atomic positions over a set period, often nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory provides detailed information on the molecule's conformational preferences. dovepress.com For (5-Phenylpyridin-2-yl)acetic acid, key points of interest would be the torsional angles defining the orientation of the phenyl ring relative to the pyridine ring and the flexibility of the acetic acid side chain. Such simulations can reveal the most stable, low-energy conformations, the energy barriers between them, and the formation of any intramolecular interactions. nih.gov For similar biphenyl-based systems, MD simulations have shown that molecules can be more flexible than expected, adopting various bent conformations. tandfonline.comrsc.org Key parameters for a typical MD simulation are outlined in the table below.

| Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS, GROMOS | Defines intramolecular and intermolecular interactions. |

| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment explicitly. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. nih.gov |

| Temperature | 300 K / 310 K | Simulates physiological or room temperature conditions. nih.gov |

| Simulation Time | 100 - 1000 ns | Ensures adequate sampling of conformational space. nih.gov |

| Time Step | 2 fs | Determines the interval for integrating equations of motion. |

By analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can quantify the stability and flexibility of different parts of the molecule throughout the simulation. dovepress.com

Vi. Non Biological Applications in Chemical and Materials Science

Role as a Precursor in Organic Synthesis for Complex Molecules

(5-Phenylpyridin-2-yl)acetic acid serves as a foundational scaffold for the synthesis of a variety of complex molecules, particularly through the formation of metal-ligand complexes. The carboxylate group can be deprotonated to form a negatively charged ion that readily coordinates with metal cations, while the nitrogen atom of the pyridine (B92270) ring can also act as a coordination site. This dual functionality allows the molecule to act as a bidentate or bridging ligand, facilitating the construction of intricate coordination polymers and metal-organic frameworks (MOFs). mdpi.comnsu.ru

The synthesis of such complexes typically involves the reaction of (5-Phenylpyridin-2-yl)acetic acid with a metal salt in a suitable solvent system, often under hydrothermal or solvothermal conditions. The resulting structures can vary significantly depending on the choice of metal ion, the reaction conditions, and the presence of any ancillary ligands. For instance, the coordination with different metal ions can lead to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

The versatility of pyridyl-carboxylate ligands, a class to which (5-phenylpyridin-2-yl)acetic acid belongs, has been demonstrated in the synthesis of a wide array of coordination compounds with diverse topologies and potential applications. researchgate.netnih.gov

Potential Applications in the Development of Electrical and Optical Materials

The conjugated π-system of the phenyl and pyridine rings in (5-Phenylpyridin-2-yl)acetic acid suggests its potential for use in the development of novel electrical and optical materials. The incorporation of this molecule into larger systems, such as metal-organic frameworks, can lead to materials with interesting photoluminescent properties. polimi.it

The luminescence of such materials often arises from ligand-centered π–π* transitions. The coordination of the ligand to a metal center can modulate these transitions, leading to enhanced emission intensity and tunability of the emission wavelength. For example, studies on related metal-organic frameworks constructed from tetrazolatephenyl acetic acid derivatives have shown intense blue-green photoluminescence at room temperature in the solid state. polimi.it The extended aromaticity and the presence of heteroatoms in these ligands are key to their emissive properties. polimi.it

Furthermore, the assembly of such molecules into organized structures can be influenced by external stimuli, such as light. Research on platinum(II) complexes has demonstrated that photoisomerization can regulate the aggregation and, consequently, the luminescent properties of the material. nih.gov This switchable luminescence is a desirable characteristic for the development of sensors and molecular switches. The structural features of (5-Phenylpyridin-2-yl)acetic acid make it a candidate for incorporation into such photo-responsive systems.

A summary of photoluminescent properties of related metal-organic frameworks is presented in the table below, illustrating the potential for tuning these properties.

| Compound | Emission Maximum (nm) | Quantum Yield (%) | Reference |

| [Zn(1,3-tzbaa)]n | ~450 | Not Reported | polimi.it |

| [Zn(1,4-tzbaa)]n | ~450 | Not Reported | polimi.it |

| Platinum(II) Complex 1 (trans) | ~620 (in MeTHF at 77K) | Not Reported | nih.gov |

| Platinum(II) Complex 1 (cis) | Dual emission | Not Reported | nih.gov |

Utilization as a Biochemical Reagent and Chemical Tool in Research

Beyond its applications in materials synthesis, (5-Phenylpyridin-2-yl)acetic acid and its derivatives can serve as valuable biochemical reagents and chemical tools in a research context. The defined structure of the molecule makes it a useful building block in the design of molecular probes and as a fragment in the synthesis of compound libraries for screening purposes.

For instance, related phenylacetic acid derivatives are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. sigmaaldrich.com The rigidity and defined geometry of the (5-Phenylpyridin-2-yl)acetic acid scaffold could be advantageous in the design of such linkers, influencing the three-dimensional orientation of the resulting PROTAC and its ability to form a stable ternary complex. sigmaaldrich.com

Moreover, the core structure is found in molecules designed as inhibitors for specific biological targets, such as glycine (B1666218) transporter-1 (GlyT-1). nih.gov While the biological activity itself is beyond the scope of this article, its use as a chemical entity to probe biological systems highlights its importance as a research tool. The synthesis of derivatives of (5-Phenylpyridin-2-yl)acetic acid allows for systematic structure-activity relationship (SAR) studies, which are fundamental in chemical biology and drug discovery research. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Phenylpyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : Aromatic nucleophilic substitution followed by hydroxydeboronation is a scalable approach. For example, substituting a boronate group on the pyridine ring with a hydroxyl group, followed by coupling with acetic acid derivatives (e.g., bromoacetic acid), yields the target compound. Reaction optimization includes adjusting temperature (room temperature to 80°C), solvent polarity (aqueous or methanol systems), and stoichiometry of reagents like sodium hydroxide .

- Characterization : Confirm intermediates via NMR (e.g., tracking pyridinium proton shifts at δ 8.5–9.0 ppm) and monitor reaction completion using TLC or HPLC .

Q. What analytical techniques are critical for characterizing (5-Phenylpyridin-2-yl)acetic acid?

- Structural confirmation : Use X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group with bond angles ~120° for the pyridine ring) .

- Spectroscopy : ¹H/¹³C NMR (e.g., acetic acid protons at δ 3.8–4.2 ppm; pyridine carbons at 120–150 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation (expected [M+H]⁺ ≈ 230.1 g/mol) .

Q. How can purity be ensured during purification?

- Techniques : Recrystallization from methanol/water mixtures (yields >95% purity) or silica gel chromatography (ethyl acetate/hexane gradients). Monitor purity via HPLC with UV detection at 254 nm .

- Challenges : Remove residual solvents (e.g., DMF) via vacuum drying and confirm absence of byproducts (e.g., unreacted bromoacetic acid) via GC-MS .

Advanced Research Questions

Q. How can synthetic byproducts be minimized in large-scale production?

- Optimization : Use excess pyridine derivatives to drive the reaction to completion and reduce dimerization. For example, a 1.2:1 molar ratio of 5-phenylpyridine to bromoacetic acid reduces side reactions .

- Catalysis : Explore Pd-catalyzed cross-coupling for regioselective functionalization of the pyridine ring, minimizing unwanted substitutions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case study : If conflicting enzyme inhibition results (e.g., IC₅₀ varying by >10-fold), verify assay conditions (pH, temperature) and compound stability (e.g., hydrolysis in aqueous buffers). Use LC-MS to confirm intact compound during assays .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability (e.g., purity differences affecting IC₅₀) and control for solvent effects (DMSO vs. aqueous solutions) .

Q. How does the electronic structure of (5-Phenylpyridin-2-yl)acetic acid influence its reactivity?

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyridine ring. The phenyl group at C5 increases electron withdrawal, enhancing acetic acid’s acidity (predicted pKa ≈ 3.5 vs. 4.8 for unsubstituted analogs) .

- Experimental validation : Titrate the compound with NaOH and compare experimental pKa to computational predictions .

Q. What are the mechanisms of (5-Phenylpyridin-2-yl)acetic acid in enzyme inhibition?

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of esterases with Ki ≈ 1.2 µM). Fluorescence quenching assays can track binding to active sites .

- Structural insights : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify key interactions (e.g., hydrogen bonds with Thr199) .

Safety and Handling

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Monitor for discoloration (degradation indicator) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.